molecular formula C25H33N3O B2974116 3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 922033-67-8

3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No. B2974116
CAS RN: 922033-67-8
M. Wt: 391.559
InChI Key: BAVLVLLIEQUDBK-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C25H33N3O and its molecular weight is 391.559. The purity is usually 95%.
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Scientific Research Applications

  • Histamine-3 Receptor Antagonists : A study by Zhou et al. (2012) explored a new class of compounds similar to the one , which showed potent in vitro binding and functional activities at the H(3) receptor. These compounds demonstrated selectivity against other neurotransmitter receptors and ion channels, along with favorable in vivo profiles (Zhou et al., 2012).

  • Acylation Reactions and Heterocyclization : Mikhailovskii et al. (2013) researched on acylation reactions involving similar chemical structures. They found that these reactions lead to the formation of various derivatives, including the opening of the pyrrole ring and heterocyclization, producing compounds like 2-amino-4-imidazolone and 2-quinoxalone derivatives (Mikhailovskii et al., 2013).

  • Synthesis of Novel Heterocyclic Compounds : Guleli et al. (2019) presented methods for synthesizing substituted carboxamide derivatives related to the compound . Their study explored efficient synthesis methods and theoretical calculations supporting the formation of these products (Guleli et al., 2019).

  • Antitumor Properties : Rivalle et al. (1983) investigated modifications of compounds structurally similar to the one for potential antitumor properties. Their study involved altering side chains and intercalating heterocycles, evaluating new compounds for in vitro cytotoxicity (Rivalle et al., 1983).

  • Sigma-2 Receptor Probes : Xu et al. (2005) conducted a study on benzamide analogues similar to the compound , which were radiolabeled and evaluated for binding to sigma-2 receptors in vitro. They found that these compounds had a higher affinity for sigma2 receptors, indicating their potential as ligands for studying these receptors (Xu et al., 2005).

  • Synthesis of Isoquinolines : Bunce et al. (2012) reported on the synthesis of tetrahydroisoquinolines, a core structure relevant to the compound . Their study demonstrated an effective method for Friedel-Crafts cyclizations of sensitive compounds, offering insights into the synthesis of related chemical structures (Bunce et al., 2012).

properties

IUPAC Name

3,5-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O/c1-18-13-19(2)15-22(14-18)25(29)26-17-24(28-11-4-5-12-28)21-8-9-23-20(16-21)7-6-10-27(23)3/h8-9,13-16,24H,4-7,10-12,17H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVLVLLIEQUDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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